4-BENZILPIPERAZINILCETONA DE INDOL-2-ILO

Descripción general

Descripción

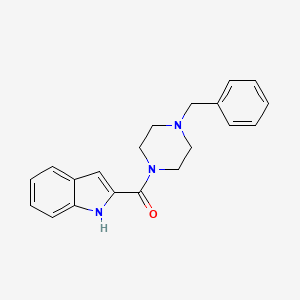

(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is a compound that combines the structural features of both piperazine and indole. These two moieties are known for their significant biological activities. Piperazine derivatives are often used in medicinal chemistry due to their pharmacological properties, while indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound has been studied for its potential as a therapeutic agent in treating various diseases, particularly due to the pharmacological properties associated with both piperazine and indole derivatives. Research indicates that derivatives of piperazine can exhibit a range of activities, including:

- Antidepressant Effects : Compounds similar to (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

- Anticancer Activity : Indole derivatives have been linked to anticancer properties, with studies suggesting that they can inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structural characteristics may contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Biological Research

Biological Activity Studies

Research has indicated that (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone can be utilized to explore its interactions with biological systems. Key areas include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes implicated in inflammation .

- Cell Signaling Pathways : Investigations into how this compound influences cell signaling pathways could provide insights into its mechanism of action and potential therapeutic applications .

Industrial Applications

Synthesis of Complex Molecules

In the field of synthetic chemistry, (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activity or new material properties.

Case Studies

Case Study Insights

Several case studies have documented the application of similar compounds in real-world scenarios:

- Case Study on Antidepressant Efficacy : A study examining the effects of piperazine derivatives on depressive disorders highlighted the potential of these compounds to improve mood and cognitive function in clinical populations .

- Case Study on Anticancer Properties : Another case study focused on indole derivatives demonstrated their effectiveness in reducing tumor size in animal models, paving the way for future clinical trials .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic uses | Antidepressant effects, anticancer activity |

| Biological Research | Studies on enzyme inhibition and cell signaling | Inhibition of COX enzymes |

| Industrial Applications | Building block for synthesizing complex molecules | Development of new antimicrobial agents |

| Case Studies | Real-world applications and efficacy assessments | Documented antidepressant and anticancer effects |

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various targets leading to diverse biochemical effects.

Biochemical Pathways

INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE, as an indole derivative, may affect several biochemical pathways. Indole is a signaling molecule produced both by bacteria and plants, playing a role in microbial interactions and particularly in the human gut . Indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in a variety of biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 3194 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE. It’s worth noting that indole is traditionally obtained from coal tar, and biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Análisis Bioquímico

Biochemical Properties

Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Cellular Effects

Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been found to initiate apoptosis in hepatocytes, which in turn causes hepatotoxicity .

Molecular Mechanism

Indole derivatives have been found to undergo a Lewis acid-catalyzed nucleophilic double-addition to ketones under mild conditions . This process occurs with various ketones, thereby providing access to an array of bis(indolyl)methanes bearing all-carbon quaternary centers .

Temporal Effects in Laboratory Settings

Indole derivatives have been found to show various biologically vital properties .

Dosage Effects in Animal Models

The dosage effects of INDOL-2-YL 4-BENZYLPIPERAZINYL KETONE in animal models have not been reported yet. Indole derivatives have been found to show various biologically vital properties .

Metabolic Pathways

Indole derivatives have been found to participate in tryptophan metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of 4-benzylpiperazine with an indole derivative. One common method is the reductive amination of 4-benzylpiperazine with an indole-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

Substitution: The benzyl group on the piperazine ring can be substituted with various functional groups to create a range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acids, while reduction of the methanone group can produce alcohol derivatives.

Comparación Con Compuestos Similares

Similar Compounds

(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with the indole moiety attached at a different position.

(4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone: Contains a piperidine ring instead of an indole ring.

4-(1H-Indol-4-yl)piperazinomethanone: Contains a thienyl group instead of a benzyl group.

Uniqueness

The uniqueness of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone lies in its combination of the piperazine and indole moieties, which confer a range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.

Actividad Biológica

The compound (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is an indole derivative that has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects . This article provides a detailed overview of the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is . Its structure includes a benzylpiperazine moiety linked to an indole ring system, which is significant for its interaction with biological targets.

Research indicates that compounds containing indole structures often interact with multiple receptors and enzymes, contributing to their biological effects. The proposed mechanisms for (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone include:

- Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases .

- Antiviral Activity : Indole derivatives have been studied for their efficacy against viruses, including HIV, suggesting potential antiviral properties for this compound .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. While specific data on (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone is limited, analogous compounds have demonstrated promising results:

| Compound | Biological Activity | IC50/EC50 Values |

|---|---|---|

| 7g (analogous compound) | Anti-HIV activity | EC50 = 0.53 μM |

| 2b (related piperazine derivative) | AChE inhibition | IC50 = 46 nM |

| 20 (related piperidine derivative) | BuChE inhibition and β-amyloid anti-aggregation | IC50 = 0.72 μM |

These findings suggest that compounds with similar structures may exhibit significant biological activities relevant to neurological disorders and viral infections.

Case Studies

One notable study involved the synthesis of various indole derivatives, including those with piperazine linkages. These compounds were assessed for their ability to inhibit AChE and showed varying degrees of potency. For example, compound 20 exhibited an IC50 value indicating effective inhibition of BuChE .

Toxicity and Safety Profile

The safety profile of (4-benzylpiperazin-1-yl)(1H-indol-2-yl)methanone remains to be fully elucidated. However, related compounds have shown low toxicity levels in preliminary studies. For instance, some derivatives demonstrated minimal acute oral toxicity, classified within the IV class of toxicity . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(19-14-17-8-4-5-9-18(17)21-19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXRHVVWDOOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.